dl-Alanylglycylglycine

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the pioneering work of Emil Fischer in the early twentieth century, which established the foundation for modern peptide chemistry. In 1901, Emil Fischer, working with Ernest Fourneau, published groundbreaking research reporting the preparation of the first dipeptide, glycylglycine, obtained by partial hydrolysis of the diketopiperazine of glycine in laboratory conditions. This achievement marked the beginning of systematic peptide synthesis and laid the groundwork for the development of more complex peptide structures, including tripeptides such as this compound.

Fischer's contributions to peptide chemistry extended far beyond this initial synthesis. At the fourteenth meeting of German scientists and physicians on September 22, 1902, at Karlsbad, Fischer formally introduced the term "peptides," derived from "pepsis," meaning digestion, or "peptones," referring to digestion products of proteins. This nomenclature established the conceptual framework within which compounds like this compound would be understood and classified. Fischer's vision for peptide chemistry was remarkably prescient; even in the beginning of the twentieth century, he clearly envisioned the day when complete proteins would be synthesized through chemical methods.

The specific development of alanyl-containing peptides followed Fischer's systematic approach to peptide synthesis. Historical records indicate that Fischer's laboratory successfully prepared various peptide combinations, including glycyl, alanyl, alpha-aminobutyryl, leucyl, phenylglycyl, and phenylalanyl derivatives. These early synthetic efforts established the methodological foundation that would eventually enable the synthesis of this compound and similar tripeptide compounds. The progression from simple dipeptides to more complex tripeptides represented a significant advancement in synthetic capability, demonstrating the feasibility of constructing peptide chains through systematic chemical approaches.

Significance in Peptide Chemistry

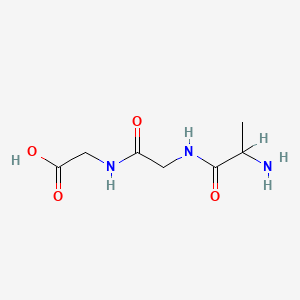

This compound occupies a position of considerable importance within the broader context of peptide chemistry, serving multiple roles as both a research tool and a model compound for understanding fundamental peptide properties. The compound's chemical structure, consisting of an alanine residue linked to two glycine residues through peptide bonds, provides an ideal system for investigating the effects of amino acid sequence on peptide behavior and properties. This tripeptide represents one of the simplest examples of peptides containing both aliphatic and non-aliphatic amino acid residues, making it particularly valuable for comparative studies of peptide structure and function.

The significance of this compound in peptide chemistry research is further enhanced by its relationship to the fundamental building blocks of protein structure. As documented in peptide chemistry literature, the progression from simple dipeptides like glycylglycine to tripeptides such as this compound represents critical steps in understanding how amino acid sequence influences peptide properties. The compound serves as an intermediary complexity level between simple dipeptides and more complex polypeptides, providing researchers with a manageable system for investigating peptide behavior while maintaining sufficient complexity to yield meaningful insights.

Table 1: Chemical Properties of this compound

The stereochemical properties of this compound contribute significantly to its research value. The presence of both d- and l-stereoisomers in the racemic mixture provides opportunities for investigating stereochemical effects on peptide behavior, enzymatic recognition, and biological activity. This aspect is particularly important in enzymology studies, where the differential recognition of stereoisomers by enzymes can provide insights into enzyme specificity and mechanism.

Research Scope and Applications

The research applications of this compound span multiple areas of biochemistry and molecular biology, with particular emphasis on enzymology, peptide synthesis methodology, and fundamental studies of peptide behavior. One of the most significant areas of application involves its use as a substrate for enzymatic studies, particularly in investigations of peptidase activity and specificity. Research has demonstrated that this compound serves as an effective substrate for tripeptide aminopeptidase enzymes, with studies showing specific hydrolysis patterns that provide insights into enzyme mechanism and substrate recognition.

Enzymatic studies utilizing this compound have revealed important information about peptidase specificity and catalytic mechanisms. Research conducted on bovine kidney enzymes demonstrated that purified tripeptide aminopeptidase preparations exhibit significant activity against this compound, with specific activities reaching 578 micromoles of substrate hydrolyzed per minute per milligram of protein. These findings indicate that the compound serves as an excellent model substrate for understanding tripeptide hydrolysis mechanisms and for characterizing enzyme properties.

Table 2: Enzymatic Activity Data for this compound

The application of this compound in metal coordination chemistry represents another significant research area. Studies involving copper(II) complexes of tripeptides have utilized this compound to investigate the effects of steric hindrance on ligand substitution reactions. Research findings indicate that the presence of methyl groups in alanine residues creates significant steric hindrance, resulting in reaction rates approximately one hundred times slower than corresponding reactions with tri-glycine complexes. These studies provide valuable insights into the relationship between peptide structure and metal coordination behavior.

Contemporary research applications also extend to the field of prebiotic chemistry and origin-of-life studies. Recent investigations have explored the formation of peptide bonds under prebiotic conditions, with particular attention to the role of simple peptides like this compound in understanding how complex biomolecules might have emerged on early Earth. These studies demonstrate that short peptides can form spontaneously under certain conditions, providing experimental support for hypotheses about the prebiotic origins of peptide-based life.

The compound also finds application in peptide synthesis methodology development. As solid-phase peptide synthesis techniques have evolved since Bruce Merrifield's pioneering work in the 1960s, compounds like this compound have served as test substrates for evaluating new synthetic methods and protecting group strategies. The relatively simple structure of this tripeptide makes it an ideal candidate for method validation and optimization studies in peptide synthesis laboratories.

Research scope continues to expand with investigations into the evolutionary relationships between amino acids and their incorporation into early peptides. Studies examining the common evolutionary origins of glycyl and alanyl transfer ribonucleic acid synthetases have highlighted the ancient relationship between glycine and alanine in biological systems. These investigations suggest that the combination of alanine and glycine residues, as found in this compound, represents one of the most primitive peptide structures that may have played important roles in early biochemical evolution.

Properties

IUPAC Name |

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWRRFOPXVGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919001 | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-21-9, 3146-40-5, 89921-48-2 | |

| Record name | Alanylglycylglycine (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Trityl Protection and Mixed Anhydride Method

A more modern and industrially relevant method uses N-trityl amino acid derivatives and mixed anhydrides for peptide synthesis:

Step 1: Preparation of N-Trityl Amino Acid Esters

- Reaction of amino acid esters (e.g., ethyl esters) with triphenylmethyl chloride (trityl chloride) in an inert organic solvent like chloroform, in the presence of a tertiary base (e.g., triethylamine).

- This yields N-trityl protected amino acid esters.

Step 2: Formation of Mixed Anhydrides

- The N-trityl amino acid is converted into a mixed anhydride by reaction with an alkyl ester of chloroformic acid (e.g., ethyl chloroformate) at low temperature (~0 °C) in chloroform.

- The presence of a base such as triethylamine facilitates the reaction.

Step 3: Peptide Bond Formation

- The mixed anhydride is reacted with an amino acid or peptide ester (e.g., glycylglycine ester) to form the N-trityl protected peptide.

- For this compound, N-trityl-DL-alanine mixed anhydride reacts with glycylglycine ester.

Step 4: Saponification and Deprotection

- The ester group is saponified under alkaline conditions to free the carboxyl group.

- The trityl protecting group is removed by hydrolysis with dilute acetic acid, yielding the free peptide this compound.

- The hydrolysis conditions are mild, minimizing racemization.

-

- Crystalline intermediates can be purified by recrystallization from solvents such as benzene and petroleum ether.

- Final peptides are purified by crystallization from aqueous sodium hydroxide followed by acidification.

This method is advantageous due to mild conditions, high yields, and suitability for industrial scale peptide synthesis.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: dl-Alanylglycylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of oxo-peptides.

Reduction: Formation of reduced peptides with additional hydrogen atoms.

Substitution: Formation of substituted peptides with new functional groups.

Scientific Research Applications

Overview

dl-Alanylglycylglycine (C7H13N3O4) is a synthetic tripeptide composed of alanine and glycine residues. Its unique structure and properties make it valuable in various scientific research applications, particularly in chemistry, biology, medicine, and industry. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

- Model Compound: this compound serves as a model compound in peptide synthesis studies, helping researchers understand reaction mechanisms and optimize synthesis protocols.

- Chemical Reactions: It can undergo various reactions such as oxidation, reduction, and substitution, making it useful for studying peptide reactivity.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | H2O2 | Oxo-peptides |

| Reduction | NaBH4 | Reduced peptides |

| Substitution | Halogens | Substituted peptides |

Biology

- Protein Interactions: The compound is employed in studies of protein-protein interactions and enzyme-substrate interactions due to its well-defined structure.

- Peptide Behavior: Research indicates that temperature affects the solute-solvent interactions of this compound, influencing its behavior in biological systems .

Medicine

- Drug Delivery Systems: Investigated for potential use in drug delivery applications due to its ability to form stable complexes with therapeutic agents.

- Therapeutic Peptides: Acts as a building block for designing therapeutic peptides that can target specific biological pathways.

Industry

- Peptide-Based Materials: Utilized in the production of peptide-based materials, enhancing the functionality and performance of various products.

- Analytical Techniques: Serves as a standard in analytical techniques such as high-performance liquid chromatography (HPLC), facilitating the analysis of peptide mixtures.

Case Study 1: Drug Delivery Systems

In a study on drug delivery systems, this compound was incorporated into nanoparticles designed for targeted delivery of anticancer drugs. The findings demonstrated enhanced stability and controlled release profiles compared to conventional delivery methods .

Case Study 2: Protein Interaction Studies

Research involving this compound revealed significant insights into enzyme-substrate interactions. The tripeptide was used to model interactions within the gastrointestinal tract, providing data on absorption dynamics that could inform dietary supplement formulations .

Mechanism of Action

The mechanism of action of dl-Alanylglycylglycine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can interact with enzymes and receptors involved in peptide metabolism and signaling. The compound can be recognized and cleaved by proteases, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions and processes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of dl-Alanylglycylglycine and Analogues

Thermodynamic and Stereochemical Differences

Thermodynamic Stability

This compound exhibits a Gibbs free energy change (ΔfG°) of -428.3 kJ/mol and an enthalpy of formation (ΔfH°gas) of -746.7 kJ/mol , indicating moderate stability . In contrast, DL-Alanylglycine lacks detailed thermodynamic data, though its simpler structure suggests lower thermal resilience.

Stereochemical Impact

- L-Alanylglycine : Contains an L-configured alanine residue, enhancing compatibility with biological systems .

Biological Activity

dl-Alanylglycylglycine (AGG) is a dipeptide composed of alanine and glycine, which has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of AGG, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

- Chemical Formula : C₇H₁₃N₃O₄

- Molecular Weight : 175.19 g/mol

- CAS Number : 136714

Biological Activity Overview

AGG exhibits various biological activities, primarily attributed to its structural composition as a dipeptide. Research has indicated its involvement in several physiological processes:

- Metabolism : AGG is metabolized in the body, impacting amino acid metabolism and influencing metabolic pathways related to energy production.

- Enzymatic Hydrolysis : Studies have shown that AGG undergoes rapid hydrolysis by various peptidases, particularly within a pH range of 6.0 to 7.0 . This hydrolysis can affect its bioavailability and biological efficacy.

Study on Hydrolysis Rates

A significant study conducted by Lactobacillus casei demonstrated that AGG is hydrolyzed efficiently at physiological pH levels, suggesting its potential for rapid absorption in the gastrointestinal tract. The findings indicated that the rate of hydrolysis decreased sharply outside the optimal pH range, which could influence its therapeutic applications in dietary supplements .

Metabolic Pathway Analysis

A recent investigation into the metabolic effects of AGG on zebrafish models highlighted its role in modulating metabolic pathways associated with obesity. The study utilized ultra-high performance liquid chromatography coupled with mass spectrometry to analyze kidney tissue responses to dietary AGG supplementation. Key findings included:

- Upregulation of glycolysis and fatty acid synthesis pathways.

- Alterations in tryptophan metabolism, indicating a broader impact on amino acid metabolism .

Interaction with Enzymes

AGG has been shown to interact with various enzymes, influencing their activity:

- It acts as a substrate for peptidases, facilitating the breakdown of proteins into amino acids.

- The compound's structural properties allow it to serve as an inhibitor for certain enzymatic reactions, potentially affecting metabolic rates.

Data Table: Biological Activities and Effects of AGG

Q & A

Q. What protocols ensure ethical rigor in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Obtain IACUC approval for dosing regimens. Include sham-treated controls and blind analysts to treatment groups during data collection. Publish raw data in repositories like Zenodo for transparency .

Q. How can researchers enhance reproducibility when reporting synthetic yields and purity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.